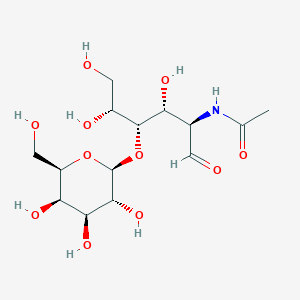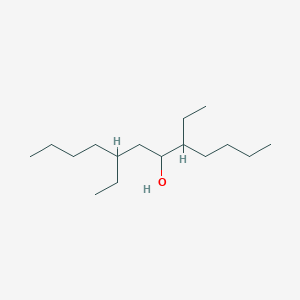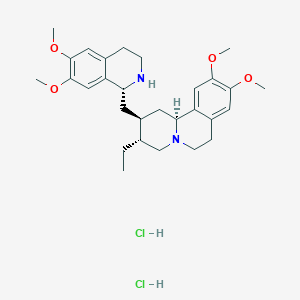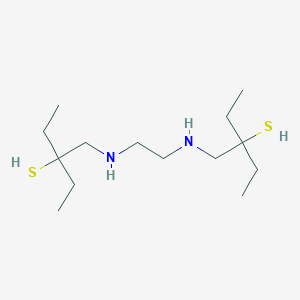![molecular formula C11H11NO2 B162985 Methyl 2-[(prop-2-yn-1-yl)amino]benzoate CAS No. 137105-06-7](/img/structure/B162985.png)
Methyl 2-[(prop-2-yn-1-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(prop-2-yn-1-yl)amino]benzoate is an organic compound with the molecular formula C11H11NO2. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and an amino group is substituted with a propynyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-propynylamino)-, methyl ester typically involves the following steps:
Starting Materials: Benzoic acid, propargylamine, and methanol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification.
Procedure: Benzoic acid is first reacted with propargylamine to form the intermediate 2-(2-propynylamino)benzoic acid. This intermediate is then esterified with methanol under acidic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 2-(2-propynylamino)-, methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzoic acid, 2-(2-propynylamino)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(2-propynylamino)-, methyl ester involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with a methoxy group instead of the propynylamino group.
Benzoic acid, 2-(methylamino)-, methyl ester: Contains a methylamino group instead of the propynylamino group.
Benzoic acid, methyl ester: Lacks the amino and propynyl groups, making it a simpler ester derivative.
Uniqueness
Benzoic acid, 2-(2-propynylamino)-, methyl ester is unique due to the presence of the propynylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
137105-06-7 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
methyl 2-(prop-2-ynylamino)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-8-12-10-7-5-4-6-9(10)11(13)14-2/h1,4-7,12H,8H2,2H3 |
Clé InChI |
VJZVDYVRFRWRLL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NCC#C |
SMILES canonique |
COC(=O)C1=CC=CC=C1NCC#C |
Synonymes |
Benzoic acid, 2-(2-propynylamino)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B162902.png)
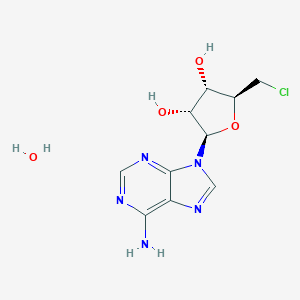
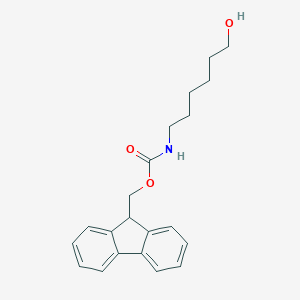
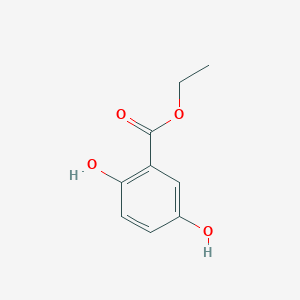

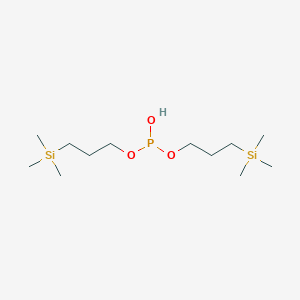
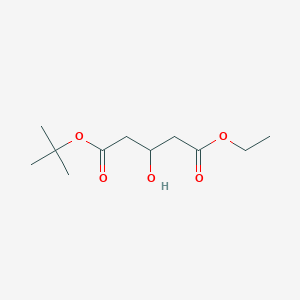
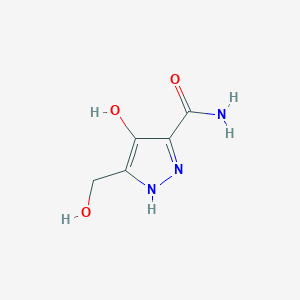
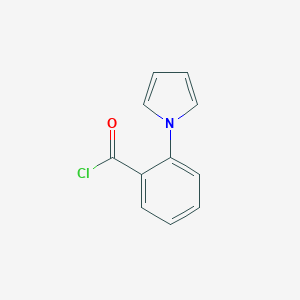
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)
